molecular formula C13H17IO B6236309 rac-({[(1R,2R)-2-iodocyclohexyl]oxy}methyl)benzene, trans CAS No. 57857-86-0

rac-({[(1R,2R)-2-iodocyclohexyl]oxy}methyl)benzene, trans

Cat. No.: B6236309
CAS No.: 57857-86-0
M. Wt: 316.2
InChI Key:
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Description

rac-({[(1R,2R)-2-iodocyclohexyl]oxy}methyl)benzene, trans is a complex organic compound characterized by the presence of an iodocyclohexyl group attached to a benzene ring through an oxymethyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-({[(1R,2R)-2-iodocyclohexyl]oxy}methyl)benzene, trans typically involves the iodination of cyclohexanol followed by the formation of an oxymethyl linkage with benzene. The reaction conditions often require the use of iodine and a suitable oxidizing agent to facilitate the iodination process. The subsequent step involves the reaction of the iodinated cyclohexanol with benzyl alcohol under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

rac-({[(1R,2R)-2-iodocyclohexyl]oxy}methyl)benzene, trans undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the iodocyclohexyl group to a cyclohexyl group.

    Substitution: The iodine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of cyclohexyl derivatives.

    Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

rac-({[(1R,2R)-2-iodocyclohexyl]oxy}methyl)benzene, trans has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-({[(1R,2R)-2-iodocyclohexyl]oxy}methyl)benzene, trans involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The iodocyclohexyl group plays a crucial role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Bromoethylamine hydrobromide: Similar in structure due to the presence of a halogenated cyclohexyl group.

    Methyl 4-fluorobenzoate: Shares the benzene ring with a halogen substituent.

Uniqueness

rac-({[(1R,2R)-2-iodocyclohexyl]oxy}methyl)benzene, trans is unique due to its specific iodocyclohexyl group and oxymethyl linkage, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

57857-86-0

Molecular Formula

C13H17IO

Molecular Weight

316.2

Purity

95

Origin of Product

United States

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